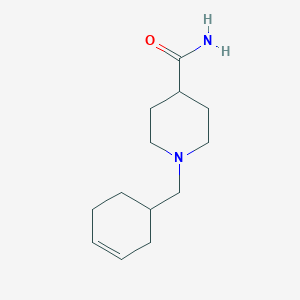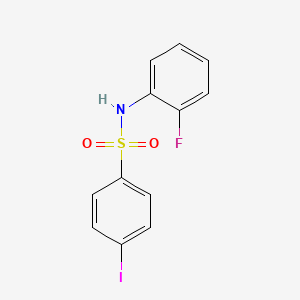![molecular formula C11H12Cl2N2O B4899697 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride is a chemical compound used in scientific research as a potent inhibitor of histone deacetylase (HDAC) enzymes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride inhibits this compound enzymes, which play a critical role in regulating gene expression by removing acetyl groups from histone proteins. Histone proteins are responsible for packaging DNA into a compact structure, and acetylation of histones is associated with increased gene expression. Inhibition of this compound enzymes leads to increased acetylation of histones, which results in increased gene expression. This mechanism of action is thought to underlie the therapeutic effects of this compound inhibitors in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound enzymes. Increased acetylation of histones leads to increased gene expression, which can result in a wide range of biological effects depending on the specific genes that are affected. In preclinical models of cancer, this compound inhibitors have been found to induce cell cycle arrest, apoptosis, and differentiation of cancer cells. In models of neurodegenerative diseases, this compound inhibitors have been found to have neuroprotective effects by promoting neuronal survival and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride in lab experiments is its potent inhibitory activity against this compound enzymes. This compound has been extensively studied in preclinical models of cancer and neurodegenerative diseases and has been found to exhibit potent therapeutic effects. However, one of the limitations of using this compound inhibitors in lab experiments is their non-specificity, which can lead to off-target effects. Additionally, the optimal dosing and treatment duration for this compound inhibitors in different diseases are still being investigated.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride. One area of research is to investigate the optimal dosing and treatment duration of this compound in different diseases. Another area of research is to develop more specific this compound inhibitors that target specific this compound isoforms to reduce off-target effects. Additionally, the combination of this compound inhibitors with other therapeutic agents is being investigated as a potential strategy to enhance the therapeutic efficacy of these compounds. Finally, the development of this compound inhibitors as therapeutics for other diseases beyond cancer and neurodegenerative diseases is an area of active research.
Synthesemethoden
The synthesis of 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride involves the reaction of 2-(3-chlorophenoxy)ethylamine with imidazole in the presence of hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride is a potent inhibitor of this compound enzymes, which play a critical role in regulating gene expression. This compound inhibitors have been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been extensively studied in preclinical models of cancer and has been found to exhibit potent anti-tumor activity. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14;/h1-5,8-9H,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNIMZHZBZCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)


![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)